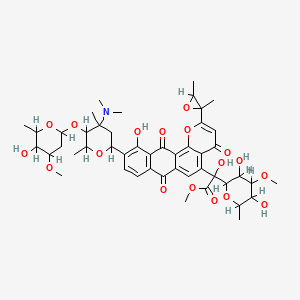

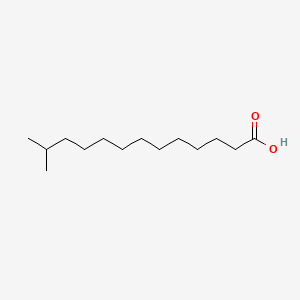

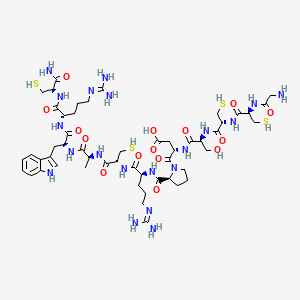

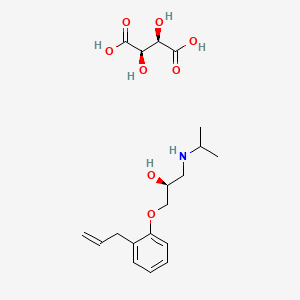

![molecular formula C17H17N5O B1665342 5-([1,1'-Bifenil]-4-ilmetil)-N,N-dimetil-2H-tetrazol-2-carboxamida CAS No. 1010096-65-7](/img/structure/B1665342.png)

5-([1,1'-Bifenil]-4-ilmetil)-N,N-dimetil-2H-tetrazol-2-carboxamida

Descripción general

Descripción

LY2183240 is a potent, competitive small molecule inhibitor of anandamide uptake (IC50 = 270 pM; Ki = 540 pM) and hydrolysis. It has been shown to increase anandamide levels in rat cerebellum (ED50 = 1.37 mg/kg) and displays dose-dependent efficacy (3-30 mg/kg) in several rodent models of persistent pain. LY2183240 2’-isomer is a less potent, 2,5-regioisomer of LY2183240 that inhibits anandamide hydrolysis and uptake with IC50 values of 33 and 998 nM, respectively.

AM6701 is a novel highly potent inhibitor of human alpha/beta hydrolase domain 6 (habhd6)

Aplicaciones Científicas De Investigación

Características Optoelectrónicas en Aplicaciones de Láser

Los derivados del compuesto se han sintetizado para su uso potencial en aplicaciones de láser debido a su rendimiento de láser único y superior en cristales simples . Estos derivados muestran promesa para diferentes o mejoradas características optoelectrónicas, que son cruciales para el desarrollo de nuevos materiales de láser.

Filtros Ultravioleta en Aplicaciones Cosméticas

La investigación sobre filtros UV para aplicaciones cosméticas ha destacado la importancia de compuestos como el isómero 2'-LY2183240. Estos compuestos son cruciales en el desarrollo de nuevas tecnologías de protección solar que ofrecen una protección solar efectiva al tiempo que minimizan los riesgos potenciales para la salud humana y el medio ambiente .

Actividades Antimicrobianas

El regioisómero 2,5 de LY2183240 ha demostrado una potente actividad antimicrobiana selectiva hacia ciertas bacterias Gram-positivas, incluidas Staphylococcus aureus y Bacillus subtilis . Esto sugiere aplicaciones potenciales en el desarrollo de nuevos agentes antimicrobianos.

Modulación del Sistema Endocannabinoide

LY2183240 y sus isómeros se han identificado como inhibidores de la recaptación celular y la hidrólisis enzimática de los endocannabinoides . Esta propiedad es significativa para la investigación del sistema endocannabinoide y su papel en varios procesos fisiológicos, incluida la gestión del dolor.

Antagonistas del Receptor de Angiotensina-II

Los derivados de este compuesto se han evaluado como una nueva clase de antagonistas del receptor de angiotensina-II. Estos derivados han mostrado potenciales antihipertensivos significativos junto con propiedades de inhibición de la ureasa, lo que indica su uso potencial en el tratamiento de la hipertensión .

Estudios de Citotoxicidad

El compuesto y sus derivados se han sometido a estudios de citotoxicidad in vitro. Estos estudios son esenciales para comprender los efectos potenciales del compuesto en las células cancerosas y su viabilidad como agente terapéutico .

Mecanismo De Acción

Target of Action

The primary target of LY2183240 2’-isomer is the endocannabinoid system . Specifically, it acts on the fatty acid amide hydrolase (FAAH) , an integral membrane enzyme that belongs to the family of serine hydrolase . FAAH is responsible for the uptake of fatty acid amide (FAA) family signaling lipids, including anandamide .

Mode of Action

LY2183240 2’-isomer acts as a potent inhibitor of the reuptake of the endocannabinoid anandamide and as an inhibitor of FAAH . It inactivates FAAH via carbamylation of the serine nucleophile of FAAH . This leads to markedly elevated anandamide levels in the brain .

Biochemical Pathways

The inhibition of FAAH by LY2183240 2’-isomer leads to a blockage of anandamide uptake . This results in increased levels of anandamide, a key endocannabinoid involved in various physiological processes such as pain sensation, mood, and memory.

Pharmacokinetics

It is known that the compound has a potent inhibitory effect on faah, leading to increased anandamide levels in the brain .

Result of Action

The result of LY2183240 2’-isomer’s action is the production of both analgesic and anxiolytic effects in animal models . This is due to the increased levels of anandamide in the brain, which plays a crucial role in these physiological responses .

Action Environment

It is worth noting that the compound has been detected in herbal blend products as designer drugs , suggesting that its stability and efficacy may be influenced by the conditions of these products.

Propiedades

IUPAC Name |

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-21(2)17(23)22-19-16(18-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVLSXPOMAONNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1N=C(N=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043023 | |

| Record name | 5-([1,1'-Biphenyl]-4-ylmethyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010096-65-7 | |

| Record name | LY-2183240 2'-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010096657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-([1,1'-Biphenyl]-4-ylmethyl)-N,N-dimethyl-2H-tetrazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2183240 2'-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TVW7VFN92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

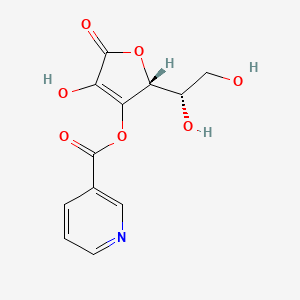

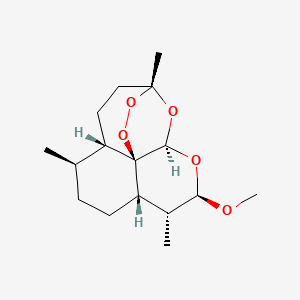

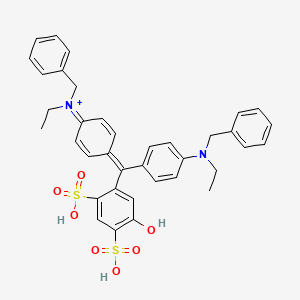

![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)